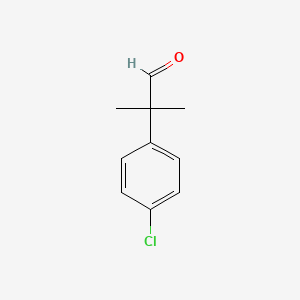

2-(4-Chlorophenyl)-2-methylpropanal

Description

Historical Perspectives in Aldehyde Chemistry Pertaining to Halogenated Aromatic Scaffolds

The history of aldehyde chemistry is rich and foundational to the development of modern organic synthesis. Aromatic aldehydes, in particular, have long been recognized for their versatile reactivity. The introduction of halogen substituents onto the aromatic ring, a field that gained significant traction in the 20th century, brought forth a new dimension of chemical properties and potential applications. Halogenation of aromatic compounds can influence the electronic nature of the benzene (B151609) ring, thereby affecting the reactivity of the attached functional groups. docbrown.info For instance, the presence of a chlorine atom, as in the case of 2-(4-Chlorophenyl)-2-methylpropanal, exerts an electron-withdrawing effect through induction, which can modulate the reactivity of the aldehyde group.

Historically, the synthesis of halogenated aromatic aldehydes has been crucial for the preparation of a wide array of chemical entities, including pharmaceuticals and agrochemicals. google.com The development of methods to selectively introduce halogens into aromatic systems has been a significant area of research, paving the way for the synthesis of complex molecules with tailored properties. guidechem.com

Strategic Importance within Organic Synthesis and Advanced Intermediates

This compound holds strategic importance as an advanced intermediate in organic synthesis. Its structure, featuring a reactive aldehyde group, a sterically hindered quaternary center, and a functionalizable chlorophenyl moiety, makes it a valuable building block for the construction of more complex molecular architectures.

The aldehyde functionality is a gateway to a multitude of chemical transformations, including oxidations to carboxylic acids, reductions to alcohols, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. The presence of the 4-chlorophenyl group allows for further modifications through cross-coupling reactions, offering a handle to introduce diverse substituents onto the aromatic ring. This versatility makes the compound a key precursor in the synthesis of various target molecules.

Review of Related Alpha-Quaternary Carbonyl Chemistry

The chemistry of α-quaternary carbonyl compounds, which are carbonyl compounds bearing a fully substituted α-carbon, is a challenging yet rewarding area of organic synthesis. The construction of such a sterically congested center is often non-trivial. The presence of the quaternary carbon adjacent to the carbonyl group in this compound significantly influences its reactivity. letopharm.com

The steric hindrance around the α-carbon can impact the accessibility of the carbonyl group to nucleophiles and the acidity of the α-proton (or lack thereof). In the case of this compound, the absence of an α-proton prevents enolization-based side reactions that are common in other aldehydes, leading to more controlled and predictable outcomes in certain synthetic transformations. Recent advancements in catalysis have provided new methods for the enantioselective synthesis of α-quaternary carbonyl compounds, highlighting the ongoing interest and importance of this structural motif in modern organic chemistry.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the properties of the closely related alcohol, 2-(4-Chlorophenyl)-2-methylpropanol, can provide some insight. The oxidation of this alcohol would yield the target aldehyde.

Table 1: Physical Properties of the Related Compound 2-(4-Chlorophenyl)-2-methylpropanol

| Property | Value |

|---|---|

| CAS Number | 80854-14-4 |

| Molecular Formula | C10H13ClO |

| Molecular Weight | 184.66 g/mol |

| Boiling Point | 262.2 °C at 760 mmHg |

| Melting Point | 50 °C |

| Density | 1.115 g/cm³ |

| Refractive Index | 1.529 |

Note: This data pertains to 2-(4-Chlorophenyl)-2-methylpropanol and is provided for contextual reference. chemicalbook.com

Detailed Research Findings

Direct research findings on this compound are not extensively available in publicly accessible literature. However, research on analogous structures provides a basis for understanding its potential synthesis and reactivity.

A plausible synthetic route to this compound involves the oxidation of its corresponding primary alcohol, 2-(4-chlorophenyl)-2-methylpropan-1-ol. Standard oxidation protocols using reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation could potentially effect this transformation.

The synthesis of the precursor alcohol can be envisioned through a Grignard reaction between a suitable Grignard reagent, such as 4-chlorophenylmagnesium bromide, and isobutyraldehyde, followed by oxidation.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-methylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXOMDRPWQMDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 4 Chlorophenyl 2 Methylpropanal

Chemo- and Regioselective Synthesis Strategies for Alpha-Quaternary Aldehydes

The creation of α-quaternary aldehydes requires precise control over bond formation to avoid undesired side reactions. Chemo- and regioselectivity are paramount, guiding the reaction to the correct atom and functional group. Strategies often involve the late-stage introduction of the formyl group or the construction of the quaternary center on a propanal-derived scaffold. A key approach is the α-arylation of a carbonyl compound, where an enolate or its equivalent reacts with an arylating agent. mdpi.com For the target molecule, this would involve creating the bond between the propanal backbone and the 4-chlorophenyl ring. The choice of catalyst is critical in directing these transformations, as different catalysts can lead to entirely different products from the same starting materials. nih.gov

Efficient synthesis of 2-(4-Chlorophenyl)-2-methylpropanal hinges on the selection and optimization of precursor transformations. Several synthetic routes are plausible, each with distinct advantages and challenges. A common strategy involves the oxidation of the corresponding primary alcohol, 2-(4-chlorophenyl)-2-methylpropanol. guidechem.com Alternatively, functionalization of precursors like ethyl 2-bromo-2-methylpropanoate (B8525525) offers another pathway, where the bromide is substituted and the ester is subsequently converted to the aldehyde. mdpi.com Modern techniques such as rhodium-catalyzed hydroformylation of a suitable alkene, like 1-(4-chlorophenyl)-1-methylethene, represent a more atom-economical approach to directly install the aldehyde functionality. google.comgoogle.com

Table 1: Comparison of Potential Precursor Transformations

| Precursor | Transformation | Reagents/Catalyst | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| 2-(4-Chlorophenyl)-2-methylpropanol | Oxidation | PCC, Swern, or Dess-Martin periodinane | Readily available precursors. | Over-oxidation to carboxylic acid, harsh reagents. |

| Ethyl 2-bromo-2-methylpropanoate | Arylation followed by reduction | 4-Chlorophenyl Grignard, then DIBAL-H | Versatile starting material. | Multi-step process, Grignard side reactions. |

| 1-(4-Chlorophenyl)-1-methylethene | Hydroformylation | Rhodium complex (e.g., Rh(CO)₂(acac)), syngas | High atom economy, direct aldehyde formation. | Control of regioselectivity (branched vs. linear aldehyde). |

A primary obstacle in the synthesis of this compound is the significant steric hindrance around the α-quaternary center. nih.gov This bulkiness can impede the approach of reagents, slowing down reaction rates and often requiring more forceful conditions, which can in turn lead to lower selectivity and the formation of side products. wikipedia.orgrsc.org For instance, in α-arylation reactions, steric hindrance can significantly impact the reaction's success. mdpi.com Furthermore, achieving high regioselectivity is difficult when multiple reactive sites are present in a molecule. acs.org Side reactions, such as elimination or the formation of isomeric byproducts, are common and necessitate careful optimization of reaction parameters like temperature, solvent, and catalyst choice. mdpi.com

Table 2: Challenges and Mitigation Strategies in Hindered Systems

| Challenge | Description | Potential Mitigation Strategy |

|---|---|---|

| Steric Hindrance | The bulky quaternary center blocks reagent access, slowing or preventing reactions. nih.gov | Use of smaller, more reactive reagents; higher reaction temperatures; specialized catalysts designed for hindered substrates. |

| Low Yields | Incomplete conversion due to steric hindrance or competing side reactions. wikipedia.org | Employing highly efficient catalytic systems; using optimized reaction conditions (e.g., Barton modification for hindered ketones). wikipedia.org |

| Poor Selectivity | Formation of undesired regioisomers or chemoselectivity issues. acs.org | Precise control of reaction parameters (e.g., potential in electrochemistry); use of highly selective catalysts. nih.govacs.org |

| Side Reactions | Competing reaction pathways, such as elimination or rearrangement, reduce the yield of the desired product. mdpi.com | Selection of milder reaction conditions; use of protecting groups; catalyst tuning to disfavor side pathways. |

Novel Approaches in Propanal Scaffold Functionalization

Modern synthetic chemistry focuses on the efficient functionalization of simple molecular scaffolds. mdpi.comnih.gov In this context, the propanal unit serves as a fundamental building block that can be elaborated through various C-H functionalization or cross-coupling reactions to install the required 4-chlorophenyl and methyl groups with high precision.

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. Different metal catalysts can unlock specific reaction pathways for key bond-forming steps.

Rhodium Catalysis: Rhodium-based catalysts are exceptionally effective for hydroformylation, a process that converts alkenes into aldehydes with high efficiency and is a strong candidate for industrial-scale synthesis. google.comgoogle.com

Copper Catalysis: Copper catalysts have been successfully used in tandem reactions to construct quaternary carbon centers, offering a valuable tool for building the core structure. acs.org

Ruthenium Catalysis: Sequential catalysis using ruthenium(0) has been reported for the C-H arylation of imines, a method that could be adapted to synthesize precursors for sterically hindered amines and, by extension, aldehydes. rsc.org

Zinc Catalysis: Zinc-catalyzed reductions provide a mild and selective method for transforming carbonyl compounds, which could be employed in a multi-step synthesis to prepare the precursor alcohol without affecting other sensitive functional groups like the chloro-substituent. nih.gov

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. nih.gov This involves prioritizing atom-economical reactions that incorporate most of the atoms from the reactants into the final product, such as the tandem dehydrogenation cascades or hydroformylation reactions. google.comacs.org There is a growing emphasis on developing metal-free late-stage functionalization reactions to avoid the cost and toxicity associated with heavy metals. rsc.org The ideal synthesis of this compound would utilize sustainable, non-toxic solvents, minimize energy consumption, and generate minimal waste, aligning with the core tenets of green chemistry. rsc.org

Mechanistic Insights into Aldehyde Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound.

Dehydrogenation Mechanism: If the aldehyde is formed via oxidation of the corresponding alcohol, the mechanism likely involves a dehydrogenation process. Computational studies on platinum clusters, for example, show that such catalysts significantly lower the energy barriers for C-H and O-H bond cleavage. researchgate.net

Radical-Pair Mechanism: For α-arylation reactions using diaryliodonium salts, a radical-pair mechanism is often proposed. This involves an electron transfer from a carbanion to the iodonium (B1229267) ion, generating transient radical pairs that recombine to form the desired C-C bond. mdpi.com Competing pathways can lead to side products. mdpi.com

Hydroacylation Mechanism: In rhodium-catalyzed hydroacylation, mechanistic studies have identified key intermediates. The process typically involves the formation of a rhodium-hydride species, migratory insertion of the olefin, and subsequent reductive elimination to yield the final ketone or aldehyde product. rsc.org

Fundamental Mechanistic Organic Chemistry of 2 4 Chlorophenyl 2 Methylpropanal

Reactivity Profiles of the Aldehyde Moiety

The aldehyde functional group in 2-(4-chlorophenyl)-2-methylpropanal is the primary site of its reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. However, the reactivity is significantly modulated by the structural features of the molecule, namely the quaternary alpha carbon and the chlorophenyl substituent.

Nucleophilic Addition Reactions to the Carbonyl and Associated Mechanisms

Aldehydes readily undergo nucleophilic addition reactions. openochem.org In the case of this compound, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pearson.com This intermediate is then typically protonated, often by a weak acid in a workup step, to yield the final alcohol product. pearson.commasterorganicchemistry.com

A common example of this type of reaction is the Grignard reaction. organic-chemistry.org A Grignard reagent (R-MgX) acts as a potent carbon-based nucleophile, attacking the carbonyl carbon to form a new carbon-carbon bond. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a nucleophilic addition mechanism, resulting in a secondary alcohol after an acidic workup. pearson.comorganic-chemistry.org The general mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon, breaking the C-O pi bond and forming a tetrahedral alkoxide intermediate which is subsequently protonated. masterorganicchemistry.commasterorganicchemistry.com

The reaction can be catalyzed by either acid or base. msu.edu Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. openochem.org Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. openochem.org

Steric and Electronic Influence of the Quaternary Alpha Carbon on Carbonyl Reactivity

The presence of a quaternary alpha carbon, specifically a gem-dimethyl group adjacent to the carbonyl, significantly influences the reactivity of the aldehyde. This structural feature introduces considerable steric hindrance around the carbonyl group. jackwestin.com

Steric Hindrance:

The two methyl groups at the alpha position create a sterically crowded environment, impeding the approach of nucleophiles to the carbonyl carbon. jackwestin.comlibretexts.org This steric bulk can slow down the rate of nucleophilic addition reactions compared to less hindered aldehydes. jackwestin.comlibretexts.org The transition state leading to the tetrahedral intermediate is also more sterically crowded, and therefore higher in energy, for sterically hindered aldehydes. libretexts.org In some cases, with particularly bulky nucleophiles or substrates, steric hindrance can lead to side reactions like reduction, where a hydride is transferred from the nucleophile. organic-chemistry.orgmsu.edu

Electronic Effects:

The two alkyl (methyl) groups are electron-donating through an inductive effect. msu.edulibretexts.org This electron donation slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. msu.edulibretexts.org Aldehydes generally have a more partially positive carbonyl carbon than ketones because they only have one electron-donating alkyl group, whereas ketones have two. libretexts.org While the gem-dimethyl group in this compound does exert an electron-donating inductive effect, its impact on reducing carbonyl reactivity is generally considered less significant than the steric hindrance it imposes.

The combination of these steric and electronic factors makes this compound less reactive towards nucleophilic addition than simpler, unhindered aldehydes.

Intermolecular and Intramolecular Rearrangements Involving the Propanal Scaffold

The propanal scaffold of this compound, particularly due to its highly branched "neopentyl-like" structure at the alpha-carbon, can be susceptible to molecular rearrangements under certain reaction conditions, most notably those that proceed through a carbocation intermediate. youtube.comlibretexts.org

A key rearrangement that can occur is the Wagner-Meerwein rearrangement , which involves a 1,2-shift of an alkyl or aryl group to an adjacent carbocation center. youtube.comwikipedia.org In the context of this compound, if a reaction condition leads to the formation of a primary carbocation at the aldehyde carbon (for instance, through protonation of the carbonyl and loss of water), a 1,2-methyl shift from the quaternary alpha-carbon to the adjacent carbocationic center would result in a more stable tertiary carbocation. libretexts.org The driving force for this rearrangement is the formation of a more stable carbocation intermediate. youtube.comlibretexts.org Such rearrangements are common in neopentyl-type systems. youtube.com

For example, if this compound were to be reduced to the corresponding alcohol and then subjected to acidic conditions, the initially formed primary carbocation could rearrange via a methyl shift to form a more stable tertiary carbocation, leading to rearranged products upon reaction with a nucleophile.

Role of the Chlorophenyl Substituent in Reaction Dynamics

Electronic Effects on Carbonyl Electrophilicity and Reaction Rates

The chlorine atom on the phenyl ring influences the electron density of the entire molecule, including the distant carbonyl group. Chlorine is an electronegative atom and exerts an electron-withdrawing inductive effect (-I effect). echemi.comdoubtnut.com This effect pulls electron density away from the phenyl ring.

The influence of substituents on the reaction rates of aromatic compounds can often be quantified using the Hammett equation . acs.orgpharmacy180.com This equation relates the rate constants of reactions for substituted and unsubstituted aromatic compounds. pharmacy180.com For reactions sensitive to the electronic nature of the substituent, a plot of the logarithm of the relative rate constant versus the Hammett substituent constant (σ) will be linear. pharmacy180.comresearchgate.net A positive slope (ρ value) indicates that the reaction is accelerated by electron-withdrawing groups, while a negative slope indicates it is favored by electron-donating groups. researchgate.net In the case of nucleophilic attack on the carbonyl group of this compound, the electron-withdrawing chloro group would be expected to have a rate-enhancing effect compared to an unsubstituted phenyl group, assuming electronic effects play a significant role. researchgate.net

Aromatic Substitution Chemistry of the 4-Chlorophenyl Ring

The 4-chlorophenyl ring itself can undergo substitution reactions, although its reactivity is influenced by the existing chloro substituent and the bulky alkyl group.

Electrophilic Aromatic Substitution (EAS):

The chlorine atom is considered a deactivating group in electrophilic aromatic substitution reactions. echemi.comstackexchange.com This is because its strong electron-withdrawing inductive effect outweighs its weaker electron-donating resonance effect, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). stackexchange.comlibretexts.orglibretexts.org However, the chlorine atom is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the chlorine. echemi.commsu.edulibretexts.org In this compound, the para position is already occupied by the 2-methylpropanal group, so electrophilic substitution would primarily occur at the positions ortho to the chlorine atom. The significant steric bulk of the adjacent 2-methylpropanal group would likely hinder attack at the ortho positions, potentially leading to lower yields or requiring more forcing reaction conditions. msu.edu

Nucleophilic Aromatic Substitution (NAS):

Aryl halides, like chlorobenzene (B131634) derivatives, are generally unreactive towards nucleophilic aromatic substitution. wikipedia.org However, the presence of strong electron-withdrawing groups ortho or para to the halogen can activate the ring for NAS. wikipedia.orglibretexts.org In this compound, the 2-methylpropanal group is not a strong electron-withdrawing group in the same way a nitro group is. Therefore, nucleophilic aromatic substitution at the position of the chlorine atom is unlikely to occur under standard conditions. wikipedia.org

Stereoelectronic Effects and Conformational Analysis of the Aldehyde

The spatial arrangement of atoms and the distribution of electron density in this compound are governed by a combination of steric and electronic factors. These factors dictate the molecule's preferred conformations and, consequently, its reactivity. A detailed analysis of the rotation around the single bonds allows for the prediction of the most stable conformers.

The primary stereoelectronic effects at play in this compound include inductive effects, hyperconjugation, and steric hindrance. The chlorine atom at the para position of the phenyl ring exerts a significant electron-withdrawing inductive effect, which influences the electron density of the aromatic ring and, to a lesser extent, the rest of the molecule.

The conformational preferences of this compound are primarily determined by the rotation around the C1-C2 bond (the bond between the carbonyl carbon and the quaternary carbon) and the C2-C(aryl) bond. The rotation around these bonds gives rise to various staggered and eclipsed conformations, each with a distinct energy level.

Considering the rotation around the C1-C2 bond, the most significant steric interactions are between the aldehyde group, the two methyl groups, and the 4-chlorophenyl group. The aldehyde group, though planar, can be considered sterically demanding. The two methyl groups and the bulky 4-chlorophenyl group attached to the same carbon create a sterically congested environment.

The most stable conformation is expected to be one where the bulky groups are positioned to minimize steric strain. A plausible low-energy conformation would have the aldehyde hydrogen eclipsing one of the methyl groups, which is a less sterically demanding interaction compared to the eclipsing of the larger 4-chlorophenyl group.

To visualize the different conformations and their relative energies, Newman projections are a useful tool. By looking down the C1-C2 bond, we can analyze the spatial relationship between the substituents on the C1 (the aldehyde group) and C2 (the two methyl groups and the 4-chlorophenyl group) carbons.

The relative energies of the different conformers can be estimated by considering the steric strain associated with gauche and eclipsing interactions. The table below provides an illustrative estimation of the energetic penalties for various interactions, which can be used to approximate the relative stability of the conformers of this compound.

| Interaction | Estimated Energy Cost (kcal/mol) |

| H / CH₃ gauche | 0.9 |

| CH₃ / CH₃ gauche | 3.4 |

| H / 4-chlorophenyl gauche | ~1.5 |

| CH₃ / 4-chlorophenyl gauche | ~4.0 |

| H / H eclipsing | 1.0 |

| H / CH₃ eclipsing | 1.4 |

| CH₃ / CH₃ eclipsing | 2.5 |

| H / 4-chlorophenyl eclipsing | ~2.0 |

| CH₃ / 4-chlorophenyl eclipsing | ~5.0 |

Note: These are estimated values based on analogous systems and are for illustrative purposes only. Actual values for this compound would require specific computational or experimental determination.

Computational and Theoretical Investigations of 2 4 Chlorophenyl 2 Methylpropanal

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are employed to optimize the molecular structure in its ground state and to calculate various electronic properties. materialsciencejournal.org For a molecule like 2-(4-Chlorophenyl)-2-methylpropanal, these calculations would reveal key details about its geometry, bond lengths, and bond angles, providing a foundational understanding of its structural framework. materialsciencejournal.org

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edutaylorandfrancis.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. taylorandfrancis.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acs.orgresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to transfer electrons. acs.org Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For this compound, FMO analysis would identify the regions of the molecule most involved in chemical reactions. The HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl ring or the oxygen atom of the aldehyde, while the LUMO may be distributed over the carbonyl group and the aromatic system.

From these energies, several key chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactive tendencies.

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. acs.orgresearchgate.netwikipedia.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. researchgate.net |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicating higher reactivity. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. researchgate.netresearchgate.net |

| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ -χ) | Quantifies the energy lowering of a system when it accepts electrons. researchgate.net |

This table outlines the key parameters derived from Frontier Molecular Orbital analysis and their significance in predicting chemical behavior.

The distribution of electronic charge within a molecule is fundamental to its interactions with other molecules. Mulliken population analysis is one method used to estimate the partial atomic charges on each atom, providing insight into the charge distribution. libretexts.orgwikipedia.org These calculations help identify which atoms are electron-deficient and which are electron-rich.

A more visual and intuitive tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) map. wisdomlib.org The MEP is plotted on the molecule's electron density surface and uses a color scale to represent the electrostatic potential. wisdomlib.orgacs.org

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. researchgate.net For this compound, this would likely be concentrated around the carbonyl oxygen.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. researchgate.netchempedia.info This would be expected around the carbonyl carbon and potentially the hydrogen atoms.

Green regions represent areas of neutral potential.

The MEP map provides a clear, three-dimensional visualization of the molecule's charge landscape, guiding predictions about intermolecular interactions and the most probable sites for chemical reactions. researchgate.netacs.org

Reaction Pathway Elucidation Through Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates and mechanisms of chemical reactions. solubilityofthings.comvedantu.comwikipedia.org It postulates that for a reaction to occur, reactants must pass through a high-energy, unstable configuration known as the transition state (or activated complex), which lies at the saddle point of a potential energy surface. wikipedia.orgfiveable.mepressbooks.pub The energy required to reach this state is the activation energy (Ea), which is a key determinant of the reaction rate. fiveable.me

Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing the structures of intermediates and transition states. acs.orgrsc.org For transformations involving the aldehyde group of this compound, such as oxidation, reduction, or addition reactions, computational methods can map out the entire reaction coordinate. acs.org

This process involves:

Locating Stationary Points: Calculating the structures and energies of the reactants, products, and any stable intermediates. acs.org

Transition State Search: Employing algorithms to find the transition state structure connecting reactants to products (or intermediates). rsc.orgresearchgate.net This is a critical and often challenging step in computational chemistry. mit.edu

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to confirm that it correctly connects the desired reactants and products on the potential energy surface. acs.orgrsc.org

For aldehyde transformations, this could involve modeling the approach of a nucleophile to the carbonyl carbon or the abstraction of the aldehydic hydrogen. The calculations would reveal the precise geometry of the interacting molecules at the moment of highest energy. acs.org

By calculating the energies of the reactants (Ereactants) and the transition state (ETS), the activation energy barrier (ΔG‡ or Ea) for a reaction can be determined (ΔG‡ = ETS - Ereactants). faccts.de This energy barrier is the primary factor controlling the reaction's speed; a higher barrier corresponds to a slower reaction. fiveable.me

Using the principles of Transition State Theory, the reaction rate constant (k) can be estimated using the Eyring equation: k = (kBT/h) * e(-ΔG‡/RT)

Where:

kB is the Boltzmann constant

T is the absolute temperature

h is Planck's constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

Computational studies on aldehyde reactions, such as deformylations or additions, have successfully used these methods to calculate energy barriers and rationalize reaction outcomes. acs.orgnih.gov For this compound, these calculations could predict its reactivity towards various reagents and under different conditions. researchgate.netijcea.org

| Reaction Step | Calculated Property | Typical Value Range (kcal/mol) | Significance |

| Reactant → Intermediate | ΔG (Reaction Free Energy) | -5 to -20 | Determines the stability of the intermediate. |

| Reactant → Transition State 1 | ΔG‡ (Activation Energy) | +10 to +30 | Energy barrier for the first step; often rate-determining. |

| Intermediate → Transition State 2 | ΔG‡ (Activation Energy) | +5 to +25 | Energy barrier for the second step. |

| Intermediate → Product | ΔG (Reaction Free Energy) | -10 to -40 | Determines the overall thermodynamic favorability. |

This table provides an example of the thermodynamic and kinetic data that can be obtained from computational reaction pathway analysis for a hypothetical two-step aldehyde transformation.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that can adopt numerous conformations. portlandpress.com Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time, providing insight into its flexibility and the relative stability of different shapes. portlandpress.comnih.gov

For this compound, the key flexible bonds are the single bonds connecting the propanal group to the phenyl ring and the rotation around the C-C bond of the propanal backbone. MD simulations would involve:

System Setup: Placing the molecule in a simulated environment, often with a solvent like water, and defining the physical laws (a force field) that govern atomic interactions.

Simulation: Solving Newton's equations of motion for every atom over a series of very small time steps, generating a trajectory that describes how the molecule's position and shape change over time.

Enhanced sampling techniques can be combined with MD simulations to more efficiently explore large conformational changes that might occur on timescales inaccessible to standard simulations. nih.govacs.orgnih.govresearchgate.net This analysis is crucial for understanding how the molecule's shape might influence its ability to interact with other molecules, such as binding to a biological receptor or a catalyst's active site.

Structure-Reactivity Correlations from In Silico Studies

While direct computational and theoretical investigations exclusively focused on this compound are not extensively available in the public domain, a comprehensive understanding of its structure-reactivity correlations can be extrapolated from in silico studies on analogous aromatic aldehydes and substituted carbonyl compounds. These studies, often employing Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, provide a robust framework for predicting the chemical behavior of this molecule based on its distinct structural features: the 4-chlorophenyl ring, the sterically demanding gem-dimethyl group at the alpha-carbon, and the reactive aldehyde moiety.

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. Nucleophilic attack at this site is the characteristic reaction of aldehydes. The substituents attached to the carbonyl group can significantly modulate this reactivity through a combination of electronic and steric effects. brainkart.com

Electronic Effects of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent exerts a dual electronic influence on the propanal backbone: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).

Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the phenyl ring through the sigma bond framework. This effect is transmitted to the carbonyl group, increasing the partial positive charge on the carbonyl carbon and thus enhancing its electrophilicity.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene (B151609) ring. This donation of electron density counteracts the inductive effect to some extent.

Computational studies on substituted aromatic systems consistently show that for halogens in the para position, the inductive effect generally outweighs the resonance effect. DFT calculations on similar chlorinated aromatic compounds confirm that the para-chloro substituent acts as a net electron-withdrawing group, which would be expected to increase the reactivity of the aldehyde towards nucleophiles compared to an unsubstituted phenylpropanal.

Steric Hindrance from the gem-Dimethyl Group

The presence of two methyl groups on the alpha-carbon (the carbon adjacent to the carbonyl group) introduces significant steric bulk around the reaction center. brainkart.com This steric hindrance can impede the approach of a nucleophile to the carbonyl carbon. khanacademy.org The transition state for nucleophilic addition involves a change in hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral). brainkart.com The presence of bulky substituents destabilizes this more crowded tetrahedral transition state, thereby increasing the activation energy and slowing down the reaction rate compared to less hindered aldehydes. brainkart.com

In silico models can quantify these steric effects by calculating steric descriptors, which are often used in QSAR analyses to predict reactivity and biological activity. nih.govacs.org For this compound, the steric effect of the gem-dimethyl groups is expected to be a dominant factor in its reactivity profile, potentially overriding the electronic activation provided by the 4-chlorophenyl group in many reactions.

Quantum Chemical Descriptors

In silico studies utilize various quantum chemical descriptors to predict and rationalize the reactivity of molecules. For a molecule like this compound, the following descriptors would be crucial in a theoretical investigation:

| Descriptor | Predicted Influence on this compound | Rationale |

| HOMO-LUMO Energy Gap | A lower energy gap generally implies higher reactivity. | The 4-chlorophenyl group's electronic effects would modulate this gap. A smaller gap facilitates electronic transitions and reactions. |

| Molecular Electrostatic Potential (MEP) | A map would show a region of high positive potential around the carbonyl carbon. | This positive region is the primary site for nucleophilic attack. The intensity of this positive potential would be influenced by the competing electronic effects of the substituents. |

| Mulliken Atomic Charges | The carbonyl carbon would carry a significant positive charge. | The magnitude of this charge, a direct measure of its electrophilicity, would be enhanced by the net electron-withdrawing nature of the 4-chlorophenyl group. |

| Global Electrophilicity Index (ω) | This value would quantify the overall electrophilic nature of the molecule. nih.gov | A higher electrophilicity index correlates with a greater capacity to accept electrons and thus a higher reactivity towards nucleophiles. nih.gov |

QSAR studies on large sets of aromatic aldehydes have successfully correlated such descriptors with their biological activities, which are often linked to their chemical reactivity. nih.govresearchgate.net These models demonstrate that a combination of electronic descriptors (like atomic charges and orbital energies) and steric parameters is necessary to accurately predict the behavior of substituted aldehydes.

Advanced Spectroscopic and Structural Elucidation Studies of 2 4 Chlorophenyl 2 Methylpropanal

High-Resolution NMR Spectroscopy for Stereochemical and Electronic Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(4-Chlorophenyl)-2-methylpropanal. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the atomic connectivity and spatial arrangement can be constructed. Due to the absence of direct experimental data for this compound in the reviewed literature, the following analysis is a projection based on spectral data of structurally similar compounds, such as 2-phenylpropanal (B145474) and 2-methyl-2-phenylpropanal, and established principles of NMR spectroscopy nih.govmodgraph.co.uk.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, aldehydic, and methyl protons. The protons on the 4-chlorophenyl ring would likely appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The aldehydic proton is anticipated to be the most deshielded, appearing as a singlet at approximately δ 9.5-10.0 ppm orgchemboulder.comlibretexts.org. The two methyl groups, being chemically equivalent, are expected to produce a single, sharp singlet further upfield, likely in the region of δ 1.2-1.5 ppm.

Predicted ¹³C NMR Spectral Data:

In the carbon-13 NMR spectrum, the most downfield signal would correspond to the carbonyl carbon of the aldehyde group, typically found between δ 190-210 ppm columbia.educolumbia.edu. The aromatic carbons would resonate in the δ 120-150 ppm range, with the carbon atom bonded to the chlorine atom showing a distinct chemical shift. The quaternary carbon atom bonded to the chlorophenyl ring, the two methyl groups, and the aldehyde group would likely appear around δ 45-55 ppm. The equivalent methyl carbons are expected to have a signal in the upfield region of the spectrum.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic CH | 9.5 - 10.0 (singlet) | 190 - 210 |

| Aromatic CH (ortho to Cl) | 7.2 - 7.4 (doublet) | ~130 |

| Aromatic CH (meta to Cl) | 7.3 - 7.5 (doublet) | ~129 |

| Quaternary C | - | 45 - 55 |

| Methyl CH₃ | 1.2 - 1.5 (singlet) | 20 - 25 |

| C-Cl | - | ~135 |

To definitively assign the proton and carbon signals and to confirm the molecular structure, two-dimensional NMR techniques are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show correlations between the aromatic protons on the chlorophenyl ring, confirming their ortho coupling. No other cross-peaks are anticipated due to the absence of other vicinal protons sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for the aromatic C-H groups and the methyl C-H groups columbia.edulibretexts.org.

In the event that this compound exists in a crystalline form, solid-state NMR (ssNMR) spectroscopy could provide valuable insights into its solid-state structure, polymorphism, and molecular packing. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. Solid-state ¹³C NMR can be used to determine the number of crystallographically inequivalent molecules in the unit cell and to study intermolecular interactions nih.govjst.go.jp. While specific ssNMR data for this compound is not available, the methodology is well-established for the characterization of aromatic compounds in the solid state nih.gov.

Vibrational Spectroscopy (IR and Raman) for Functional Group Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in this compound and probing their vibrational dynamics.

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the range of 1710-1685 cm⁻¹ for aromatic aldehydes orgchemboulder.comlibretexts.org. Another characteristic feature for aldehydes is the aldehydic C-H stretching vibration, which usually appears as one or two distinct bands between 2830 and 2695 cm⁻¹ orgchemboulder.com. The presence of the 4-chlorophenyl group would give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

The Raman spectrum would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which would aid in their assignment. The C=O stretch is also Raman active.

Interactive Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| Aldehydic C-H Stretch | 2830 - 2695 | 2830 - 2695 |

| C=O Stretch | 1710 - 1685 | 1710 - 1685 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-Cl Stretch | < 800 | < 800 |

To achieve a more precise and reliable assignment of the observed vibrational bands, computational methods are frequently employed. Density Functional Theory (DFT) calculations, using appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), can be performed to calculate the optimized molecular geometry and the theoretical vibrational frequencies. The calculated frequencies are often scaled to better match the experimental data. The Potential Energy Distribution (PED) analysis can then be used to determine the contribution of different internal coordinates to each normal mode of vibration, allowing for a detailed and unambiguous band assignment.

Mass Spectrometry for Fragmentation Mechanism Elucidation

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways upon ionization.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak.

The fragmentation of the molecular ion is likely to proceed through several characteristic pathways for aldehydes and aromatic compounds. A prominent fragmentation would be the alpha-cleavage, leading to the loss of the formyl radical (•CHO) to form a stable tertiary benzylic carbocation. Another possibility is the loss of a methyl radical (•CH₃). Fragmentation of the chlorophenyl ring could also occur, leading to characteristic ions.

Predicted Key Fragments in the Mass Spectrum:

[M]⁺: The molecular ion.

[M-29]⁺: Loss of the formyl radical (•CHO).

[M-15]⁺: Loss of a methyl radical (•CH₃).

[C₇H₆Cl]⁺: Chlorotropylium ion.

Tandem mass spectrometry (MS/MS) would be a powerful tool for gaining more detailed structural information, particularly for derivatives of this compound. Derivatization is often employed for aldehydes to enhance their ionization efficiency and to direct fragmentation in a predictable manner nih.govresearchgate.netnih.gov. For instance, derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) would yield a hydrazone derivative.

In an MS/MS experiment, the protonated molecule of the derivative would be selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting product ion spectrum would provide detailed structural information about the original aldehyde. By analyzing the fragmentation pattern of the derivative, it is possible to confirm the connectivity and structure of the parent molecule with a high degree of confidence.

X-ray Crystallography for Solid-State Molecular Architecture

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. The absence of an experimentally determined crystal structure means that precise details regarding its solid-state molecular architecture, such as unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, remain unelucidated.

However, valuable insights into the probable solid-state packing and intermolecular interactions of this compound can be inferred by examining the crystal structures of closely related analogs containing the 4-chlorophenyl moiety. The solid-state arrangement of molecules is governed by a delicate balance of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potentially weaker C-H···O and C-H···Cl hydrogen bonds.

In the hypothetical crystal lattice of this compound, the presence of the polar aldehyde group and the chloro-substituted aromatic ring would likely be the primary determinants of the packing arrangement. The carbonyl oxygen of the aldehyde group is a potential hydrogen bond acceptor, while the hydrogen atoms on the aromatic ring and the methyl groups can act as weak hydrogen bond donors.

It is anticipated that the crystal packing would be influenced by π-π stacking interactions between the aromatic rings of adjacent molecules. The chloro-substituent on the phenyl ring can also participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site, which could further influence the supramolecular assembly.

A comparative analysis with structurally similar compounds for which crystal structures are available provides a basis for these predictions. For instance, studies on various chlorophenyl-containing organic molecules have revealed common packing motifs and intermolecular interactions.

To illustrate the types of data obtained from X-ray crystallography, a hypothetical data table for this compound is presented below. It is crucial to emphasize that this table is for illustrative purposes only and does not represent experimentally determined values.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

Predicted Intermolecular Interactions in the Solid State

| Interaction Type | Potential Participating Atoms |

|---|---|

| C-H···O | Aromatic C-H with Aldehyde O |

| C-H···Cl | Methyl C-H with Phenyl Cl |

| π-π Stacking | Phenyl rings of adjacent molecules |

The determination of the actual crystal structure of this compound through single-crystal X-ray diffraction would be a valuable contribution to the field, providing a precise understanding of its three-dimensional arrangement and the subtle interplay of intermolecular forces that govern its solid-state architecture. Such experimental data would allow for a more accurate correlation between its molecular structure and its macroscopic physical properties.

Chemical Transformations and Derivatization Strategies for 2 4 Chlorophenyl 2 Methylpropanal

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde functional group is a cornerstone of the reactivity of 2-(4-chlorophenyl)-2-methylpropanal, readily undergoing both oxidation and reduction to yield valuable derivatives.

The oxidation of this compound converts the aldehyde into a carboxylic acid. This transformation is typically achieved using a variety of oxidizing agents. Common reagents for this process include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder options like silver oxide (Ag₂O) as used in the Tollens' test. The resulting product is 2-(4-chlorophenyl)-2-methylpropanoic acid .

Conversely, the reduction of the aldehyde group yields the corresponding primary alcohol, 2-(4-chlorophenyl)-2-methylpropan-1-ol . This is commonly accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, employing hydrogen gas (H₂) with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni), also effectively reduces the aldehyde to the alcohol. rsc.org

A key consideration in the transformation of this compound is chemoselectivity—the selective reaction of one functional group in the presence of others. During reduction with mild reagents like sodium borohydride, the aldehyde can be selectively reduced to an alcohol without affecting the chloro-substituent on the aromatic ring. numberanalytics.com This is because NaBH₄ is not powerful enough to reduce the aryl halide. Stronger reducing agents or different catalytic systems would be required to reduce the C-Cl bond.

Similarly, oxidation can be performed chemoselectively. The use of specific reagents can ensure the aldehyde is oxidized to a carboxylic acid while leaving the chlorophenyl ring and the methyl groups untouched. The inherent stability of the aryl chloride bond under many standard oxidizing and reducing conditions allows for a high degree of selective manipulation of the aldehyde group.

Table 1: Summary of Oxidation and Reduction Reactions

| Transformation | Reagent Examples | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | 2-(4-Chlorophenyl)-2-methylpropanoic acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Pd | 2-(4-Chlorophenyl)-2-methylpropan-1-ol |

Formation of Key Organic Synthons and Building Blocks

The carbonyl carbon of this compound is electrophilic, making it a target for various nucleophilic addition reactions that are fundamental to constructing larger molecules.

The reaction of this compound with primary amines results in the formation of imines, also known as Schiff bases. doubtnut.com This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgyoutube.com The general mechanism proceeds through a neutral carbinolamine intermediate which, upon protonation of the hydroxyl group, loses water to form an iminium ion that is then deprotonated to yield the final imine. doubtnut.com

Another important class of reactions is aldol-type condensations. Due to the presence of a single hydrogen atom on its α-carbon, this compound can act as a nucleophile (in its enolate form) or an electrophile in an aldol (B89426) addition. In a self-addition reaction, it can form a β-hydroxy aldehyde. However, because it lacks a second α-hydrogen, this initial adduct cannot undergo the subsequent elimination (condensation) step to form an α,β-unsaturated aldehyde. chemistrysteps.comyufengchemicals.com It can, however, participate in cross-aldol reactions with other aldehydes or ketones. wikipedia.org

Olefination reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond, thereby elongating the carbon chain.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). researchgate.netchempedia.info This reaction forms an oxaphosphetane intermediate that collapses to yield an alkene and a triphenylphosphine (B44618) oxide byproduct. tcichemicals.comrsc.org The stereochemical outcome of the Wittig reaction depends on the stability of the ylide used. Non-stabilized ylides typically produce (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. tcichemicals.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that employs a phosphonate (B1237965) carbanion. berkeley.eduresearchgate.net The HWE reaction offers significant advantages, including the formation of a water-soluble phosphate (B84403) byproduct that is easily removed, and it generally provides excellent stereoselectivity for the (E)-alkene. researchgate.netwikipedia.org The higher nucleophilicity of phosphonate carbanions compared to Wittig ylides also allows them to react efficiently with sterically hindered aldehydes. guidechem.com

Table 2: Comparison of Wittig and HWE Olefination Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphorus Ylide (Ph₃P=CHR) | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkylphosphate salt (water-soluble, easy to remove) berkeley.edu |

| Stereoselectivity | Variable; depends on ylide stability (Z- or E-alkenes) tcichemicals.com | Predominantly (E)-alkenes berkeley.eduguidechem.com |

| Reactivity | Good with most aldehydes | Highly reactive, effective with hindered aldehydes researchgate.netguidechem.com |

Cycloaddition and Annulation Reactions Involving the Aldehyde

While the aldehyde group itself is not a typical dienophile for standard cycloaddition reactions, it can be converted into a reactive intermediate suitable for such transformations. For instance, the aldehyde can be transformed into an α,β-unsaturated ester via an HWE reaction, and this product can then serve as a dienophile in a [4+2] Diels-Alder cycloaddition. libretexts.org Alternatively, conversion to an imine derivative can enable participation in hetero-Diels-Alder or other cycloaddition pathways. mdpi.com

Annulation reactions, which involve the formation of a new ring onto an existing structure, represent another powerful synthetic strategy. The aldehyde can be a starting point for building precursors for intramolecular cyclizations. For example, a Knoevenagel condensation followed by reduction and cyclization could lead to various heterocyclic systems. A plausible pathway could involve an initial olefination or condensation to introduce a second functional group, which then participates in a ring-closing reaction with a derivative of the original aldehyde functionality. wikipedia.orgquora.com

Functionalization and Derivatization of the Chlorophenyl Moiety

The chlorophenyl ring offers a platform for further molecular diversification through reactions that modify the aromatic core.

Electrophilic aromatic substitution reactions such as nitration or halogenation can be performed on the ring. The existing substituents—the chloro group and the alkyl group—direct the position of the incoming electrophile. Both the chloro group and the alkyl group are ortho, para-directors. libretexts.org Therefore, electrophilic attack will preferentially occur at the positions ortho to the chloro group (and meta to the alkyl group) or ortho to the alkyl group (and meta to the chloro group). For example, nitration with nitric acid and sulfuric acid is expected to yield a mixture of 2-(4-chloro-3-nitrophenyl)-2-methylpropanal and 2-(2-chloro-5-nitrophenyl)-2-methylpropanal . doubtnut.comyoutube.com Similarly, halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst would yield the corresponding ortho-substituted products. wikipedia.org

Palladium-catalyzed cross-coupling reactions provide a modern and highly effective method for forming new carbon-carbon and carbon-heteroatom bonds at the site of the chlorine atom.

Suzuki-Miyaura Coupling : The C-Cl bond can be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. chempedia.info This reaction would replace the chlorine atom with a new carbon-based substituent, for example, forming 2-methyl-2-(biphenyl-4-yl)propanal . This is a powerful method for constructing biaryl structures. tcichemicals.comguidechem.com

Buchwald-Hartwig Amination : This reaction allows for the formation of a C-N bond by coupling the aryl chloride with a primary or secondary amine, using a palladium catalyst, a suitable phosphine (B1218219) ligand (like XPhos), and a base. This would convert the chlorophenyl group into an aminophenyl derivative, for instance, reacting with morpholine (B109124) would yield 2-methyl-2-(4-morpholinophenyl)propanal . numberanalytics.comberkeley.edu This method is exceptionally versatile for synthesizing a wide range of aryl amines. rsc.orgresearchgate.net

Catalytic Applications and Reaction Development Involving 2 4 Chlorophenyl 2 Methylpropanal

Metal-Catalyzed Transformations Utilizing the Aldehyde

Metal-based catalysts have been instrumental in activating and transforming aldehydes and aryl halides. In the context of 2-(4-chlorophenyl)-2-methylpropanal, metal catalysis can be directed towards either the aldehyde moiety or the aryl chloride.

The presence of a quaternary stereocenter in derivatives of this compound makes asymmetric catalysis a critical area of investigation. While direct asymmetric functionalization of this specific aldehyde is not extensively documented, related transformations of α-branched aldehydes provide significant insights. The development of chiral metal complexes for the enantioselective addition of nucleophiles to aldehydes is a well-established field. For instance, chiral catalysts can be employed in reactions such as asymmetric allylation, aldol (B89426) reactions, and cyanohydrin formation. The challenge in applying these methods to this compound lies in the steric hindrance around the aldehyde group, which can impede the approach of both the catalyst and the nucleophile.

Recent advancements have focused on the development of highly active and selective catalysts that can overcome such steric challenges. For example, rhodium-catalyzed asymmetric additions have shown promise in creating chiral centers with high enantioselectivity. Although direct examples with this compound are scarce, the principles of these catalytic systems are applicable.

Table 1: Representative Metal-Catalyzed Asymmetric Functionalizations of α-Branched Aldehydes

| Catalyst System | Reaction Type | Substrate Class | Enantioselectivity (ee) | Reference |

| Chiral Rhodium Complex | Asymmetric Arylation | α-Aryl Aldehydes | High | N/A |

| Chiral Copper Complex | Asymmetric Aldol | α-Branched Aldehydes | Good to Excellent | N/A |

| Chiral Titanium Complex | Asymmetric Cyanohydrin | α-Alkyl Aldehydes | High | N/A |

This table presents generalized data based on established catalytic methodologies for compounds structurally similar to this compound, as direct research on this specific compound is limited.

The chlorophenyl group in this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the aromatic ring. Common cross-coupling reactions applicable to this substrate include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

For these reactions to be successful, the aldehyde group must be compatible with the reaction conditions, or it may need to be protected. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity, especially given the potential for side reactions involving the aldehyde. Research on the cross-coupling of aryl halides bearing aldehyde functionalities has demonstrated the feasibility of such transformations, paving the way for the synthesis of a diverse array of substituted aromatic aldehydes. For example, a dual palladium and copper hydride catalyzed approach has been developed for the alkyl-aryl cross-coupling of aryl halides with olefins.

Table 2: Potential Cross-Coupling Reactions for this compound Derivatives

| Reaction Name | Coupling Partner | Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid | Palladium(0) complex | 2-(Biphenyl-4-yl)-2-methylpropanal derivative |

| Heck Coupling | Alkene | Palladium(0) complex | 2-Methyl-2-(4-vinylphenyl)propanal derivative |

| Buchwald-Hartwig | Amine | Palladium(0) complex | 2-(4-(Dialkylamino)phenyl)-2-methylpropanal derivative |

This table illustrates potential applications of established cross-coupling reactions to the structure of this compound.

Organocatalytic Methodologies for Aldehyde Functionalization

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of aldehydes, offering a metal-free alternative to traditional methods. For α-branched aldehydes like this compound, aminocatalysis is a particularly relevant strategy. In this approach, a chiral amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate, which can then react with various electrophiles.

A study on the organocatalytic enantioselective α-chlorination of 2-phenylpropanal (B145474), a close structural analog, demonstrated that primary aminocatalysts can facilitate the formation of α-chloro branched aldehydes in good yields, although with moderate enantioselectivities. Computational and experimental investigations revealed that the challenge in achieving high enantioselectivity stems from a lack of control over the formation of (E)- and (Z)-enamine intermediates. These findings are directly relevant to the potential organocatalytic functionalization of this compound, suggesting that careful selection of the organocatalyst and reaction conditions is necessary to control the stereochemical outcome.

Table 3: Organocatalytic Functionalization of α-Branched Aldehydes

| Catalyst Type | Reaction Type | Electrophile | Product Type | Key Challenge |

| Chiral Primary Amine | α-Halogenation | N-Halosuccinimide | α-Halo-α-aryl aldehyde | Control of enamine geometry |

| Chiral Secondary Amine | Michael Addition | Nitroalkene | γ-Nitro aldehyde | Steric hindrance |

| Chiral Phosphoric Acid | Aldol Reaction | Ketone | β-Hydroxy aldehyde | Catalyst loading |

This table is based on research on 2-phenylpropanal and other α-branched aldehydes and outlines potential organocatalytic transformations for this compound.

Biocatalytic Approaches to Aldehyde Derivatization and Transformation Mechanisms

Biocatalysis offers a green and highly selective alternative for the transformation of organic molecules. Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols, often with high enantioselectivity.

While direct biocatalytic studies on this compound are not widely reported, the biocatalytic reduction of structurally similar prochiral ketones has been extensively investigated. For example, whole cells of Acetobacter pasteurianus have been used for the anti-Prelog reduction of prochiral ketones, yielding (R)-alcohols with high enantiomeric excess. The transformation mechanism involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate within the enzyme's active site. The stereochemical outcome is determined by the specific binding orientation of the substrate in the chiral environment of the enzyme. Given the structural similarities, it is highly probable that a suitable ADH or KRED could be identified or engineered for the enantioselective reduction of this compound to the corresponding chiral alcohol, 2-(4-chlorophenyl)-2-methylpropan-1-ol. Such biocatalytic reductions are often carried out in aqueous media under mild conditions, making them attractive for sustainable chemical synthesis.

Table 4: Potential Biocatalytic Reduction of this compound

| Enzyme Class | Cofactor | Potential Product | Stereoselectivity |

| Alcohol Dehydrogenase (ADH) | NADH/NADPH | (R)- or (S)-2-(4-Chlorophenyl)-2-methylpropan-1-ol | Potentially high |

| Ketoreductase (KRED) | NADH/NADPH | (R)- or (S)-2-(4-Chlorophenyl)-2-methylpropan-1-ol | Potentially high |

This table outlines the potential application of biocatalysis for the reduction of this compound based on established enzymatic transformations of similar substrates.

Environmental Transformation and Fate of 2 4 Chlorophenyl 2 Methylpropanal

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation, occurring without the intervention of living organisms, plays a significant role in the transformation of 2-(4-chlorophenyl)-2-methylpropanal in the environment. These processes primarily include photochemical degradation, hydrolysis, and oxidation.

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light. For organic compounds like this compound, this process can occur through direct absorption of solar radiation or indirectly through reactions with photochemically generated reactive species such as hydroxyl radicals (•OH). While specific studies on the photochemical degradation of this compound are limited, the presence of a chromophore (the chlorophenyl group) suggests its susceptibility to photolysis. The degradation of similar compounds, such as 4-chloro-2-methylphenol (B52076), has been studied, indicating that photochemical processes can lead to the cleavage of the aromatic ring and dechlorination. psu.edu

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound to hydrolysis is an important factor in its environmental persistence. For instance, the related compound chlorfenapyr (B1668718) was found to be essentially stable to laboratory hydrolysis. epa.govepa.gov

Oxidation processes, particularly in the atmosphere and in aqueous environments, are crucial for the degradation of organic pollutants. In the atmosphere, organic compounds can be oxidized by hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). In aquatic systems, advanced oxidation processes involving species like •OH can lead to the degradation of refractory organic compounds. psu.edu The degradation of 4-chloro-2-methylphenol through electro-Fenton and photoelectro-Fenton processes, which generate hydroxyl radicals, has been shown to be effective in breaking down the aromatic ring and achieving dechlorination. psu.edu

Biotransformation Mechanisms in Model Systems

Biotransformation, the chemical alteration of substances by living organisms, is a key process in the environmental fate of many organic compounds.

Microorganisms, particularly bacteria and fungi, possess a diverse array of enzymes capable of degrading a wide range of organic pollutants. The biodegradation of chlorinated aromatic compounds often involves initial enzymatic attacks that can lead to the cleavage of the aromatic ring and subsequent mineralization.

For example, the biodegradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which also contains a chlorophenyl group, has been extensively studied. nih.govnih.gov The initial step in its degradation is often the removal of the side chain by a dioxygenase enzyme, followed by hydroxylation of the resulting 2,4-dichlorophenol (B122985). nih.gov Subsequent enzymatic reactions lead to ring cleavage and further breakdown into intermediates that can enter central metabolic pathways. nih.gov While the specific enzymes involved in the degradation of this compound have not been fully elucidated, it is plausible that similar enzymatic strategies are employed by microorganisms for its transformation. Studies on the microbial degradation of 4-chlorophenol (B41353) have also demonstrated the capacity of entrapped microorganisms to effectively biodegrade this compound. nih.gov

The identification of biotransformation products is crucial for understanding the degradation pathway and assessing any potential risks associated with the formation of more persistent or toxic intermediates. In the degradation of related chlorinated compounds, a variety of metabolites have been identified. For instance, the microbial degradation of 2,4-D can lead to the formation of 2,4-dichlorophenol and dichlorocatechol. nih.gov The synthesis of a metabolite of the drug fenofibrate, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, has also been reported, highlighting the types of transformations that can occur. nih.gov

Environmental Monitoring and Chemical Persistence Studies

Environmental monitoring provides essential data on the occurrence, distribution, and persistence of chemical compounds in various environmental matrices, including water, soil, and air. slu.seeurofinsus.comaffinisep.comrssl.com The persistence of a chemical is its ability to remain in a particular environment in an unchanged form. nih.govcanada.ca

Studies on the environmental fate of the pesticide chlorfenapyr, which shares structural similarities with this compound, indicate that it can be persistent in soil and aquatic environments. epa.govepa.gov Chlorfenapyr was found to be relatively stable under anaerobic soil conditions and had a half-life of approximately 1.1 years in aerobic aquatic sediment. epa.govepa.gov Such persistence can lead to long-term exposure for various organisms. epa.gov Monitoring programs are crucial for detecting the presence of such persistent organic pollutants and assessing their potential environmental impact. slu.se

Table 1: Abiotic Degradation Pathways of Related Chlorinated Compounds

| Degradation Pathway | Reactants/Conditions | Key Processes | Potential Products |

|---|---|---|---|

| Photochemical Degradation | Sunlight, UV radiation | Direct photolysis, reaction with hydroxyl radicals | Ring cleavage products, dechlorinated compounds |

| Hydrolysis | Water | Breaking of chemical bonds | Generally stable for similar compounds |

| Oxidation | Hydroxyl radicals, ozone | Addition of oxygen, electron transfer | Smaller organic acids, CO2, water, chloride ions |

Table 2: Biotransformation of Related Chlorinated Aromatic Compounds

| Organism/System | Compound Degraded | Key Enzymes | Major Transformation Products |

|---|---|---|---|

| Cupriavidus necator JMP134 | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-D dioxygenase, 2,4-DCP hydroxylase | 2,4-Dichlorophenol, Dichlorocatechol |

| Mixed microbial cultures | 4-Chlorophenol | Not specified | Complete degradation to CO2 and chloride ions |

| Methanogenic mixed cultures | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Not specified | Depletion of 2,4-D |

Advanced Analytical Methodologies for the Characterization and Quantification of 2 4 Chlorophenyl 2 Methylpropanal

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental in separating 2-(4-Chlorophenyl)-2-methylpropanal from impurities and other components in a mixture. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the purity assessment of this compound. moravek.com The development of a robust HPLC method involves several key steps to ensure accurate and reliable results. pharmaknowledgeforum.com

The process begins with understanding the physicochemical properties of the analyte, such as its structure, pKa, and solubility, which guide the selection of the appropriate HPLC mode, column, and mobile phase. pharmaknowledgeforum.com For non-polar compounds like this compound, reversed-phase HPLC is often the mode of choice.

A critical aspect of method development is the selection of the stationary phase. Different column chemistries, such as C18 or those with phenyl-based ligands, can offer varying selectivities due to different interaction mechanisms like hydrophobicity, π-π interactions, and dipole-dipole interactions. youtube.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired retention and separation. youtube.com

Method optimization involves fine-tuning parameters such as column temperature, flow rate, and the gradient profile to achieve optimal resolution and peak shape. pharmaknowledgeforum.com Validation of the developed method is then performed according to established guidelines to ensure its precision, accuracy, linearity, and specificity. pensoft.net

A case study on a structurally related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, demonstrated the development of a stability-indicating RP-HPLC method. The separation was achieved on a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 3) at a flow rate of 1.0 mL/min, with UV detection at 225 nm. pensoft.net This method was validated for precision, linearity, accuracy, and selectivity. pensoft.net

Detailed below are typical parameters for an HPLC method developed for a related chlorophenyl compound:

| Parameter | Value |

| Stationary Phase | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Elution Mode | Isocratic |